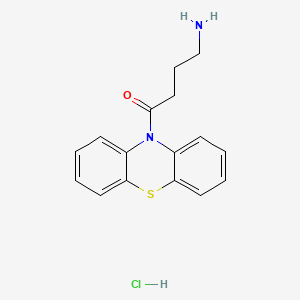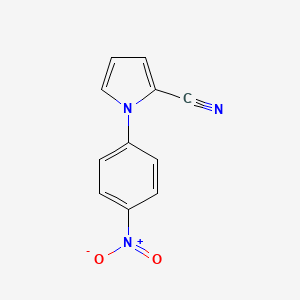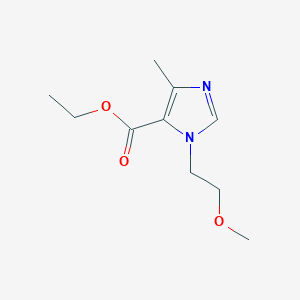
4-Amino-1-phenothiazin-10-yl-butan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(10H-phenothiazin-10-yl)butan-1-one hydrochloride is a chemical compound with the molecular formula C16H17ClN2OS and a molecular weight of 320.84 g/mol . It is a derivative of phenothiazine, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Amino-1-phenothiazin-10-yl-butan-1-on-Hydrochlorid beinhaltet typischerweise die Reaktion von Phenothiazinderivaten mit geeigneten Aminen und Butanon unter kontrollierten Bedingungen . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können Katalysatoren erfordern, um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden
Es ist wahrscheinlich, dass die großtechnische Synthese ähnlichen Wegen wie die Laborsynthese folgt, mit Optimierungen für Ausbeute und Reinheit .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Amino-1-phenothiazin-10-yl-butan-1-on-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.
Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Verbindungen unter basischen Bedingungen auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Ethanol, Methanol.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Amine oder Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
4-Amino-1-phenothiazin-10-yl-butan-1-on-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in verschiedenen organischen Synthesereaktionen verwendet.
Biologie: In Studien zur Enzyminhibition und Proteininteraktionen eingesetzt.
Industrie: Bei der Entwicklung biochemischer Assays und diagnostischer Werkzeuge eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Amino-1-phenothiazin-10-yl-butan-1-on-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren . Die Verbindung kann die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren, was zu verschiedenen biochemischen Wirkungen führt . Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Versuchsbedingungen variieren .
Wirkmechanismus
The mechanism of action of 4-Amino-1-(10H-phenothiazin-10-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenothiazin: Eine Stammverbindung mit ähnlichen strukturellen Merkmalen.
Chlorpromazin: Ein Phenothiazinderivat, das als Antipsychotikum eingesetzt wird.
Promethazin: Ein weiteres Phenothiazinderivat mit antihistaminischen Eigenschaften.
Einzigartigkeit
4-Amino-1-phenothiazin-10-yl-butan-1-on-Hydrochlorid ist aufgrund seiner spezifischen funktionellen Gruppen und seiner Molekülstruktur einzigartig, die ihm besondere biochemische Eigenschaften verleihen . Seine Fähigkeit, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren, macht es zu einem wertvollen Werkzeug in Forschungseinrichtungen .
Eigenschaften
Molekularformel |
C16H17ClN2OS |
|---|---|
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
4-amino-1-phenothiazin-10-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C16H16N2OS.ClH/c17-11-5-10-16(19)18-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)18;/h1-4,6-9H,5,10-11,17H2;1H |
InChI-Schlüssel |
NYLJHEYIUSJREZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)

![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)



![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)

![2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine](/img/structure/B11774509.png)
